Cuauhtemone

Description

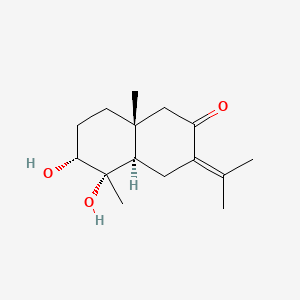

Cuauhtemone is a dihydroxy ketone sesquiterpene first isolated from the Mexican medicinal shrub Cuauhtematl (likely Pluchea spp.). Its structure was elucidated in 1974 using carbon-13 nuclear magnetic resonance (NMR), confirming a eudesmane-type framework with a unique stereochemical configuration . The compound has been synthesized via intermediates such as 11,12,13-tri-nor-3,4-diepithis compound (24a) and its diastereomer (24b) during studies on Pluchea arguta . A total synthesis of (±)-cuauhtemone was achieved in 1995, highlighting its accessibility for pharmacological research . Natural occurrences include Pluchea indica, Laggera alata, and Inula racemosa, where it often exists as ester derivatives .

Properties

CAS No. |

52483-04-2 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(4aR,5S,6R,8aR)-5,6-dihydroxy-5,8a-dimethyl-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-14(3,8-11(10)16)6-5-13(17)15(12,4)18/h12-13,17-18H,5-8H2,1-4H3/t12-,13-,14-,15+/m1/s1 |

InChI Key |

JYWBCQDZTOFWOI-TUVASFSCSA-N |

SMILES |

CC(=C1CC2C(CCC(C2(C)O)O)(CC1=O)C)C |

Isomeric SMILES |

CC(=C1C[C@@H]2[C@](CC[C@H]([C@@]2(C)O)O)(CC1=O)C)C |

Canonical SMILES |

CC(=C1CC2C(CCC(C2(C)O)O)(CC1=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ester Derivatives of Cuauhtemone

This compound derivatives feature acyloxy or hydroxy substitutions that enhance bioactivity:

- 3α-O-[2,3-Dihydroxy-2-methylbutyroyl]-cuauhtemone : A sesquiterpene ester with a bulky substituent, contributing to unique pharmacological properties such as anti-inflammatory activity .

Other Eudesmane Sesquiterpenes

- Herbertene and warburganal : Synthesized via similar carbonyl-to-alkene conversion methods, these compounds share a eudesmane backbone but differ in functional groups (e.g., aldehyde in warburganal) .

- Occidol and mansonone F: Structurally related sesquiterpenes with distinct ring substitutions, influencing their roles in plant defense and cytotoxicity .

Pharmacological Comparison

Key Findings :

- Structural truncation: The tri-nor derivative (24a) retains antiproliferative activity despite missing methyl groups, suggesting the ketone and hydroxyl groups are critical for bioactivity .

- Species-specific biosynthesis: Laggera alata produces this compound derivatives, while the closely related L.

Preparation Methods

Catalytic Systems and Solvent Optimization

The choice of catalyst and solvent significantly impacts reaction efficiency. Studies on analogous compounds highlight the use of sodium metabisulfite in dimethylformamide (DMF) to facilitate aldehyde coupling reactions, achieving yields of 55–65% under microwave conditions. Transitioning such protocols to this compound synthesis could enhance scalability and reduce reliance on hazardous reagents.

Experimental Procedures and Optimization

Reductive Cleavage and Purification

A critical step in synthesizing this compound precursors involves reductive cleavage of azo groups. Initial attempts using Zn/HCl or Zn/formic acid yielded mixtures complicated by inorganic salts, necessitating tedious purification. Switching to sodium dithionite in a DMF/phosphate buffer system improved yields to 30–40%, with further refinements achieving 87% purity through pH-controlled precipitation.

One-Pot Synthesis Strategies

Inspired by methods for indole alkaloids, one-pot syntheses avoid intermediate isolation, enhancing efficiency. For instance, coupling o-phenylenediamine with 2,5-dihydroxy-1,4-dibenzoquinone in benzyl alcohol produces fused heterocycles without acid catalysts. Adapting this to this compound synthesis could streamline production and reduce waste.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Question: What are the standard analytical protocols for characterizing Cuauhtemone’s structural and chemical properties?

Methodological Answer:

Characterization of novel compounds like this compound requires multi-technique validation. Key protocols include:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and stereochemistry.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystallographic confirmation .

Experimental details must be meticulously documented to ensure reproducibility, including instrument parameters, sample preparation, and purity validation. Reference prior studies on structurally analogous compounds for comparative analysis .

Basic Research Question: How should researchers design experiments to optimize this compound synthesis yield and purity?

Methodological Answer:

Optimization requires a factorial design approach:

- Design of Experiments (DOE) : Test variables (e.g., temperature, catalyst concentration) systematically.

- Control Groups : Include baseline reactions for comparison.

- Statistical Analysis : Use ANOVA or response surface methodology to identify significant factors .

Document all synthetic pathways in the "Experimental" section, emphasizing novel steps and deviations from established protocols. Limit main-text data to critical compounds; supplementary files should house extensive datasets .

Advanced Research Question: How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer:

Address contradictions through:

- Systematic Review : Aggregate data from diverse sources, assess study quality, and identify biases (e.g., assay variability, dosage inconsistencies) .

- Meta-Analysis : Statistically synthesize results using fixed/random-effects models to quantify heterogeneity .

- Replication Studies : Validate findings under standardized conditions, controlling for confounding variables like solvent choice or cell-line specificity .

Table 1 : Common Sources of Bioactivity Data Variability

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Assay Type | Inconsistent endpoints (e.g., IC50 vs. EC50) | Harmonize protocols across labs |

| Purity | Impurities skew results | Validate purity via HPLC (>95%) |

| Dosage Regimen | Non-linear dose-response | Test multiple concentrations |

Advanced Research Question: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

Leverage in silico methods to narrow experimental focus:

- Molecular Docking : Identify binding affinities using tools like AutoDock or Schrödinger. Validate with crystallographic data if available.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .

- Machine Learning : Train models on existing bioactivity datasets to predict novel targets .

Always corroborate computational findings with in vitro assays (e.g., SPR, fluorescence polarization) to reduce false positives .

Basic Research Question: What methodologies assess this compound’s ecological impact in environmental samples?

Methodological Answer:

- Sample Collection : Use stratified random sampling in contaminated vs. control ecosystems.

- Analytical Techniques : LC-MS/MS for trace quantification; isotopic labeling to track biodegradation pathways .

- Statistical Modeling : Apply PCA or cluster analysis to correlate environmental concentrations with toxicity endpoints (e.g., LC50 in aquatic organisms) .

Advanced Research Question: How can researchers elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

Integrate multi-omics and genetic tools:

- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-exposure.

- CRISPR Knockouts : Validate target relevance by silencing putative receptors.

- Structural Biology : Solve co-crystal structures of this compound bound to targets via cryo-EM or XRD .

Publish negative results to avoid publication bias and refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.